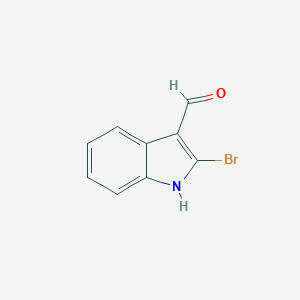

2-bromo-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-7(5-12)6-3-1-2-4-8(6)11-9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRLVLFYTTULCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326926 | |

| Record name | 2-bromo-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119910-45-1 | |

| Record name | 2-Bromo-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119910-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1H-indole-3-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040147 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 2 Bromo 1h Indole 3 Carbaldehyde and Its Analogs

Classical Formylation and Halogenation Strategies

Traditional methods for the synthesis of 2-bromo-1H-indole-3-carbaldehyde rely on a two-step process: formylation of the indole (B1671886) nucleus at the C3 position, followed by regioselective bromination at the C2 position.

Vilsmeier-Haack Formylation in the Synthesis of Indole-3-carbaldehydes

The Vilsmeier-Haack reaction is a widely utilized and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles. bhu.ac.inijpcbs.comorganic-chemistry.org This reaction introduces a formyl group (-CHO) onto the indole ring, typically at the 3-position, to yield indole-3-carbaldehyde. bhu.ac.in The process involves the use of a Vilsmeier reagent, which is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl3). ijpcbs.comorganic-chemistry.org

The mechanism of the Vilsmeier-Haack reaction begins with the formation of the electrophilic Vilsmeier reagent. This is followed by an electrophilic attack of the indole on the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired indole-3-carbaldehyde. cas.cnresearchgate.net The reaction is generally high-yielding and produces a product of high purity. ekb.eg

A variety of substituted indoles can be formylated using this method. For instance, the synthesis of 5-bromo-1H-indole-3-carbaldehyde has been achieved by reacting 4-bromo-2-methyl-aniline with the Vilsmeier reagent. google.com Similarly, various N-substituted indole-3-carboxaldehydes can be prepared, which are key intermediates in the production of antimicrobial compounds. nih.gov

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Indole | POCl3, DMF | 1H-indole-3-carbaldehyde | ~90 | ekb.eg |

| 4-Bromo-2-methyl-aniline | Vilsmeier reagent, DMF | 5-Bromo-1H-indole-3-carbaldehyde | - | google.com |

| 2,4-Dimethyl-aniline | Vilsmeier reagent, DMF | 5-Methyl-1H-indole-3-carbaldehyde | 88 | google.com |

| 2,5-Dimethyl-aniline | Vilsmeier reagent, DMF | 6-Methyl-1H-indole-3-carbaldehyde | 89 | google.com |

Regioselective Bromination Techniques for Indole Nuclei

Following the formylation step, the next crucial transformation is the regioselective bromination of the indole nucleus to introduce a bromine atom at the C2 position. Direct bromination of indole with molecular bromine often leads to a mixture of products, including the 2,3-dibromoindole. core.ac.uk Therefore, achieving regioselectivity is a significant challenge.

Several strategies have been developed to overcome this. One approach involves the use of N-bromosuccinimide (NBS) as the brominating agent. core.ac.ukrsc.org The reaction conditions, including the solvent and the presence of catalysts, can significantly influence the regioselectivity. For instance, refluxing 5-methoxyindole (B15748) with NBS in the presence of a catalytic amount of benzoyl peroxide has been shown to be effective. core.ac.uk Another technique involves the protection of the indole nitrogen with a suitable group, such as a phenylsulfonyl group, which can direct the bromination to the desired position and can be easily removed later. core.ac.uk

For the synthesis of 2-bromoindoles, lithiation at the C2 position followed by quenching with an electrophilic bromine source is a common strategy. This requires the prior protection of the acidic N-H proton. bhu.ac.in More recent methods have explored the use of N-halosuccinimides in ionic liquids for efficient halogenation of aromatic systems. nih.gov

| Indole Derivative | Brominating Agent | Conditions | Product | Reference |

| 5-Methoxyindole | N-Bromosuccinimide | Catalytic benzoyl peroxide, reflux | 2,3,4-Tribromoindole (initially) | core.ac.uk |

| N-Phenylsulfonylindole | Bromine | - | 3-Bromo-N-phenylsulfonylindole | core.ac.uk |

| Indole | N-Bromosuccinimide | Silica gel | Regioselective bromination | nih.gov |

| 2-Carboxyindoles | Bromine | Solid-phase on Merrifield resin | 3-Bromo-2-carboxyindoles | nih.gov |

Green Chemistry Approaches in Indole-3-carbaldehyde Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can lead to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. niscair.res.in

In the context of indole synthesis, microwave irradiation has been successfully employed for the Knoevenagel condensation of 2,5-disubstituted indole-3-carboxaldehydes with various active methylene (B1212753) compounds under solvent-free conditions. nih.gov This method offers a rapid, efficient, and environmentally benign route to novel indole analogues. Furthermore, the synthesis of indolyl chalcones has been achieved via a microwave-assisted Claisen-Schmidt reaction between indole-3-carbaldehyde and substituted acetophenones. niscair.res.in Microwave-assisted synthesis has also been applied to the preparation of 2-methyl-1H-indole-3-carboxylate derivatives through a palladium-catalyzed intramolecular oxidative coupling. mdpi.com

| Reaction Type | Reactants | Conditions | Key Advantage | Reference |

| Knoevenagel Condensation | 2,5-Disubstituted indole-3-carboxaldehydes, Barbiturates | Solvent-free, NH4OAc catalyst, Microwave | Rapid, efficient, environmentally benign | nih.gov |

| Claisen-Schmidt Reaction | Indole-3-carbaldehyde, 4-Bromoacetophenone | NaOH catalyst, Ethanol, Microwave | Rapid, good yield | niscair.res.in |

| Pd-Catalyzed Heterocyclization | N-Aryl enamines | Pd(OAc)2, Cu(OAc)2, K2CO3, Microwave | Excellent yields, high regioselectivity | mdpi.com |

Ultrasound-Promoted Reactions

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate reaction rates. thieme-connect.comthieme-connect.com

Ultrasound irradiation has been effectively used in the synthesis of various indole derivatives. For instance, the synthesis of bis(indolyl)methanes has been achieved through the electrophilic substitution of indoles with aromatic carbonyl compounds in an aqueous medium under ultrasound. thieme-connect.com This method is often catalyzed by an acid and provides better results with electron-withdrawing groups on the aldehyde. Ultrasound has also been employed to promote the synthesis of spiro[indole-3,4′-pyrazolo[3,4-e] nih.govCurrent time information in Bangalore, IN.thiazepines] in water under catalyst-free conditions, demonstrating a chemo-, regio-, and diastereoselective process. mdpi.com Furthermore, the synthesis of bis(indole) derivatives through a Michael reaction of indole with electron-deficient alkenes has been shown to be efficient under ultrasound irradiation in aqueous media. academie-sciences.fr

| Reaction Type | Reactants | Conditions | Key Advantage | Reference |

| Electrophilic Substitution | Indoles, Aromatic carbonyls | Aqueous medium, Aminosulfonic acid catalyst, Ultrasound | Accelerated reaction | thieme-connect.com |

| Three-component Reaction | Isatins, 5-Amino-3-methylpyrazole, α-Mercaptoacetic acid | Aqueous medium, Catalyst-free, Ultrasound | Chemo-, regio-, and diastereoselective | mdpi.com |

| Michael Addition | Indole, Electron-deficient alkenes | Aqueous media, 12-Tungstophosphoric acid catalyst, Ultrasound | Short reaction times, high yields | academie-sciences.fr |

Application of Ionic Liquids and Solvent-Free Conditions

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. rsc.orgmdpi.com They can act as both the solvent and the catalyst in a reaction. rsc.org

The use of ionic liquids has been explored in the synthesis of various heterocyclic compounds, including indole derivatives. For example, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized efficiently in a one-pot, three-component reaction using an ionic liquid. nih.gov Similarly, the synthesis of pyrrolo-fused indole derivatives has been achieved via an intramolecular [3+2] cycloaddition reaction in the recyclable ionic liquid, triethylammonium (B8662869) acetate (B1210297) (TEAA). rsc.org

Solvent-free, or neat, reaction conditions represent another important green chemistry principle. mdpi.com These reactions minimize waste and avoid the use of potentially toxic and volatile organic solvents. The synthesis of N-substituted indole-3-carboxaldehyde (B46971) oximes has been successfully carried out using a mechanochemical approach under solvent-free conditions. nih.gov This method involves grinding the reactants together, which provides the energy for the reaction to proceed. Additionally, the synthesis of 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles has been achieved through the addition of indole to aldehydes under neat conditions. mdpi.com

| Green Approach | Reaction Type | Reactants | Key Advantage | Reference |

| Ionic Liquid | One-pot, three-component synthesis | Aldehydes, Malononitrile (B47326), Aminopyrimidine | Efficient, recyclable catalyst | nih.gov |

| Ionic Liquid | Intramolecular [3+2] cycloaddition | N-allyl-indole-2-carbaldehyde, N-alkyl-glycine esters | Highly efficient, recyclable medium | rsc.org |

| Solvent-Free | Oximation | N-substituted indole-3-carboxaldehydes, Hydroxylamine hydrochloride | Environmentally friendly, minimized risk | nih.gov |

| Solvent-Free | Mannich-type addition | Indole, Aldehydes | Simple, eco-friendly | mdpi.com |

Nanocatalyst and Recyclable Catalyst Systems

The quest for sustainable and efficient chemical transformations has led to the exploration of nanocatalysts and recyclable catalyst systems in indole synthesis. These catalysts offer significant advantages, including high catalytic activity, ease of separation, and the potential for reuse, aligning with the principles of green chemistry. scirp.orgresearchgate.net

Recent research has highlighted the use of polymer-supported titanium dioxide (Polyindole-TiO2) nanocatalysts for the synthesis of dihydropyridine (B1217469) derivatives from aromatic aldehydes. scirp.org This system demonstrates excellent recyclability, maintaining its catalytic efficacy over multiple cycles. scirp.org While not directly applied to this compound, the methodology's broad substrate compatibility suggests its potential for extension to substituted indole aldehydes. scirp.org Another notable example is the use of a ruthenium nanocatalyst (RuNC) for the regioselective C–H alkenylation of indoles. beilstein-journals.org This catalyst is recoverable and can be recycled for up to four cycles, acting through a heterogeneous mechanism. beilstein-journals.org The catalytic activity is attributed to the presence of ruthenium oxides on the nanocatalyst surface. beilstein-journals.org

Furthermore, magnetic nanocomposites, such as copper/Fe3O4, have emerged as efficient and recyclable catalysts for the synthesis of various heterocyclic compounds. researchgate.net These catalysts can be easily recovered using an external magnet and have shown high stability and reusability over several reaction cycles without significant loss of activity. researchgate.net Graphene oxide has also been employed as a recyclable solid acid catalyst for the synthesis of bis(indolyl)methanes in water, demonstrating broad substrate scope and environmental benefits. researchgate.net Although direct synthesis of this compound using these specific nanocatalysts is not extensively documented, these systems represent a promising frontier for the development of sustainable synthetic routes.

| Catalyst System | Application | Key Features |

| Polyindole-TiO2 | Synthesis of 1,4-dihydropyridine (B1200194) derivatives | Recyclable, solvent-free conditions, broad substrate tolerance scirp.org |

| Ruthenium Nanocatalyst (RuNC) | C3-alkenylation of indoles | Recoverable, recyclable, heterogeneous catalysis beilstein-journals.org |

| Copper/Fe3O4 Nanocomposite | Synthesis of pyrano[3,2-c]chromene derivatives | Magnetically separable, reusable, high stability researchgate.net |

| Graphene Oxide | Synthesis of bis(indolyl)methanes | Recyclable solid acid, reaction in water, broad substrate scope researchgate.net |

Multicomponent Reactions (MCRs) for Diversified Indole-3-carbaldehyde Scaffolds

Multicomponent reactions (MCRs) have become a powerful tool in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, atom-economical step. nih.govresearchgate.net 1H-Indole-3-carbaldehyde and its derivatives are excellent substrates for MCRs, leading to a wide variety of pharmaceutically relevant heterocyclic scaffolds. nih.govresearchgate.net

One prominent example is the Groebke-Blackburn-Bienaymé reaction, where indole aldehydes react with isocyanides and aminoazines to produce fused adducts through oxidative Pictet-Spengler processes. nih.gov This approach provides direct access to linked, fused, and bridged polyheterocyclic systems. nih.gov Another versatile MCR involves the reaction of 1H-indole-3-carbaldehyde, an active methylene compound (such as malononitrile or ethyl 3-oxobutanoate), and various other components. ekb.egresearchgate.net For instance, a three-component reaction of 1H-indole-3-carbaldehyde, malononitrile, and active methylene compounds like dimedone or barbituric acid, catalyzed by triethylamine, yields novel indole derivatives. ekb.egresearchgate.net L-proline has also been utilized as a green catalyst for the condensation of indoles, aldehydes, and malononitrile to afford 3-indole derivatives in good to excellent yields under mild conditions. researchgate.net

These MCRs offer several advantages, including operational simplicity, reduced reaction times, and the ability to generate molecular diversity from readily available starting materials. researchgate.net The resulting complex indole scaffolds are of significant interest in medicinal chemistry. nih.gov

| MCR Type | Reactants | Catalyst | Products |

| Groebke-Blackburn-Bienaymé | Indole aldehydes, isocyanides, aminoazines | - | Fused, linked, and bridged polyheterocyclic scaffolds nih.gov |

| Three-component | 1H-Indole-3-carbaldehyde, malononitrile, active methylene compounds | Triethylamine | Substituted indole derivatives ekb.egresearchgate.net |

| Three-component | Indoles, aldehydes, malononitrile | L-proline | 3-Indole derivatives researchgate.net |

Derivatization Strategies for this compound

The presence of three reactive sites—the indole nitrogen, the C-H bonds of the indole ring, and the carbaldehyde group—makes this compound a versatile platform for a wide range of chemical transformations. Strategic derivatization at these positions allows for the synthesis of a vast library of functionalized indole compounds.

Protection of the indole nitrogen is a common strategy to control the regioselectivity of subsequent reactions and to introduce further molecular diversity. ekb.eg The N-H proton of the indole can be readily substituted through alkylation, acylation, or sulfonation.

N-alkylation is often achieved by reacting the indole with an alkyl halide in the presence of a base. ekb.eg While sodium hydride in THF is a common choice, this system is not always effective. ekb.eg An alternative and often more successful method involves using an excess of potassium carbonate in acetonitrile (B52724) under reflux conditions. ekb.eg Phase-transfer catalysis (PTC) provides another mild and efficient route for N-alkylation. ekb.eg For instance, N-benzylindole-3-carboxaldehydes can be prepared in high yields by reacting 1H-indole-3-carbaldehyde with substituted benzyl (B1604629) halides using triethylbenzylammonium chloride as the phase-transfer catalyst in a biphasic system of dichloromethane (B109758) and aqueous sodium hydroxide. ekb.eg

N-acylation, for example with benzoyl chloride, can be used to introduce an acyl group onto the indole nitrogen. nih.gov Similarly, N-sulfonation, often with a sulfonyl chloride, is a widely used method for protecting the indole nitrogen. ekb.eg These electron-withdrawing protecting groups can influence the reactivity of the indole ring in subsequent functionalization reactions. ekb.eg

Direct C-H functionalization has emerged as a powerful and atom-economical method for the synthesis of complex organic molecules. nih.gov In the context of 1H-indole-3-carbaldehyde and its analogs, the formyl group can act as a directing group, facilitating regioselective C-H activation at specific positions of the indole nucleus.

Palladium-catalyzed C-H arylation of free (NH) indoles bearing a C3-formyl group has been shown to proceed with high regioselectivity at the C4-position. nih.govacs.org This transformation utilizes a Pd(OAc)2 catalyst and an oxidant, such as AgOAc, in a solvent like trifluoroacetic acid (TFA) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). nih.govacs.org The reaction tolerates a range of substituents on both the indole ring and the aryl iodide coupling partner. nih.govacs.org For example, 7-bromo-1H-indole-3-carbaldehyde can undergo C4-arylation under these conditions. nih.govacs.org

Interestingly, the choice of directing group at the C3-position can influence the site of functionalization. While a formyl group directs arylation to the C4-position, other directing groups can lead to functionalization at different positions. nih.gov The development of these directed C-H functionalization methods provides a highly efficient and modular approach to constructing complex, substituted indole frameworks. nih.gov

| Reaction Type | Catalyst System | Directing Group | Position of Functionalization |

| C-H Arylation | Pd(OAc)2 / AgOAc | Formyl | C4 nih.govacs.org |

| C-H Arylation | Pd(II) catalyst | Pivaloyl | C4 scribd.com |

| C-H Amination | Iridium catalyst | - | C4 acs.org |

The carbaldehyde group at the C3-position of this compound is a key functional handle for a variety of condensation and coupling reactions. evitachem.comresearchgate.net These reactions allow for the extension of the indole scaffold and the introduction of new functionalities.

Condensation of the aldehyde with primary amines leads to the formation of Schiff bases (aldimines). ekb.eg This reaction is typically catalyzed by an electrophilic catalyst. ekb.eg For example, 1H-indole-3-carbaldehyde readily condenses with various amino compounds, including substituted anilines and amino-heterocycles. ekb.eg The resulting imine can then be further elaborated. Another important condensation reaction involves the reaction with anthranilamides to produce 2-(1H-indol-3-yl)quinazolin-4(3H)-ones, which are of interest for their biological activities. nih.gov

The bromine atom at the C2-position also serves as a valuable reactive site, particularly for cross-coupling reactions. Suzuki or Buchwald-Hartwig couplings can be employed to introduce aryl or alkyl groups at this position, further expanding the structural diversity of the indole derivatives.

| Reaction Type | Reagent | Product Type |

| Condensation | Primary amines | Schiff bases (Aldimines) ekb.eg |

| Condensation | Anthranilamides | 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones nih.gov |

| Cross-Coupling (at C2-Br) | Arylboronic acids (Suzuki) | 2-Aryl-1H-indole-3-carbaldehydes |

| Cross-Coupling (at C2-Br) | Amines (Buchwald-Hartwig) | 2-Amino-1H-indole-3-carbaldehydes |

Spectroscopic Elucidation and Advanced Structural Characterization of 2 Bromo 1h Indole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

One-Dimensional ¹H and ¹³C NMR Spectral Analysis

The ¹H (proton) and ¹³C (carbon-13) NMR spectra of 2-bromo-1H-indole-3-carbaldehyde and its derivatives provide definitive information about the molecular structure.

For the related compound, 5-bromo-1-methyl-1H-indole-3-carbaldehyde, the ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) shows a distinct singlet for the aldehyde proton (CHO) at approximately δ 9.94 ppm. rsc.org The indole (B1671886) protons appear in the aromatic region, with a singlet for the H-2 proton and multiplets for the protons on the benzene (B151609) ring. rsc.org The methyl group attached to the nitrogen (N-CH₃) typically appears as a singlet around δ 3.86 ppm. rsc.org

In a derivative, 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide, the ¹H NMR spectrum in acetone-d₆ displays a singlet for the indole NH proton at δ 10.81 ppm. researchgate.net The aromatic protons of the bromoindole ring are observed between δ 7.27 and 8.35 ppm. researchgate.net

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. For instance, in derivatives of indole-3-carbaldehyde, the carbonyl carbon of the aldehyde group is typically found downfield. researchgate.net The carbons of the indole ring resonate at characteristic chemical shifts, influenced by the bromine substituent and the carbaldehyde group. researchgate.netresearchgate.net

Table 1: Representative ¹H NMR Data for Indole-3-carbaldehyde Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ ppm) |

|---|---|---|---|

| 5-Bromo-1-methyl-1H-indole-3-carbaldehyde | CDCl₃ | CHO | 9.94 (s) |

| H-2 | 7.65 (s) | ||

| H-4 | 8.45 (d, J=1.6 Hz) | ||

| H-6 | 7.41-7.44 (m) | ||

| H-7 | 7.21 (d, J=8.8 Hz) | ||

| N-CH₃ | 3.86 (s) | ||

| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Acetone-d₆ | NH-indole | 10.81 (s) |

s = singlet, d = doublet, m = multiplet. Data sourced from reference rsc.orgresearchgate.net.

Two-Dimensional NMR Techniques (e.g., NOESY) for Conformational Analysis

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the spatial proximity of protons and thus the conformation of molecules. core.ac.uk For derivatives of indole-3-carbaldehyde, NOESY experiments have been used to establish the isomeric form. researchgate.netuchile.clulima.edu.pe

For example, in a study of 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide, the NOESY spectrum revealed correlations that confirmed the molecule exists in a specific (cisE) isomeric form in solution. researchgate.netresearchgate.net This type of analysis is crucial for understanding the three-dimensional structure, which can influence the compound's chemical reactivity and biological interactions. ulima.edu.pecsic.es

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information on the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound and its derivatives shows characteristic absorption bands corresponding to its functional groups. A strong absorption band for the carbonyl (C=O) stretching of the aldehyde group is a prominent feature. For instance, in a semicarbazone derivative of 5-bromo-1H-indole-3-carbaldehyde, the N-H stretching vibration of the indole ring is observed around 3225 cm⁻¹. researchgate.net

Studies on related bromo-indole carboxaldehydes have used FT-IR to identify key vibrational modes. bohrium.comresearchgate.net These spectra are often complex in the fingerprint region (below 1500 cm⁻¹), where unique patterns of bands help to confirm the identity of the specific compound.

Table 2: Key FT-IR Vibrational Frequencies for an Indole-3-carbaldehyde Derivative

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretching | ~3225 |

| Aromatic C-H | Stretching | ~3105 |

Data for 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide. Sourced from reference researchgate.net.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for observing vibrations of non-polar bonds. In the analysis of indole derivatives, FT-Raman spectra can help to confirm the assignments made from FT-IR data and provide additional structural details. bohrium.comresearchgate.net The C-Br stretching vibration, which can be weak in the IR spectrum, may be more readily observed in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of this compound and to study its fragmentation patterns, which provides further structural evidence. nih.gov

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). hmdb.ca The exact mass measurement, typically performed using high-resolution mass spectrometry (HRMS), can confirm the elemental composition of the molecule. mdpi.com

For example, the electrospray ionization mass spectrometry (ESI-MS) of a semicarbazone derivative of 5-bromo-1H-indole-3-carbaldehyde showed molecular ion peaks [M-H]⁻ at m/z 279.18 and 281.18, confirming the molecular mass and the presence of bromine. researchgate.net The fragmentation pattern observed in the mass spectrum can reveal the loss of specific groups, such as the formyl group (CHO) or the bromine atom, providing further corroboration of the proposed structure. nih.govnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of polar compounds like indole derivatives. It provides crucial information about the mass of the parent molecule and can reveal details about its isotopic distribution, which is particularly useful for halogenated compounds.

In the analysis of 5-bromo-1H-indole-3-carbaldehyde, a regioisomer of the title compound, ESI-MS reveals a characteristic isotopic pattern for bromine. The mass spectrum shows two major peaks for the sodium adduct of the molecule, [M+Na]⁺ and [M+Na+2]⁺, at m/z 245.95 and 247.95, respectively. arabjchem.org This pattern is due to the nearly equal natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.

Similarly, for 5-bromo-1-(3-methylbut-2-enyl)-1H-indole-3-carbaldehyde, a derivative of 5-bromo-1H-indole-3-carbaldehyde, the ESI-MS data displays the molecular ion peaks [M]⁺ and [M+2]⁺ at m/z 292.03 and 294.03, along with their corresponding sodium adducts [M+Na]⁺ and [M+Na+2]⁺ at m/z 314.01 and 316.01. arabjchem.org This again confirms the presence of a single bromine atom within the molecular structure.

For the non-brominated parent compound, 1H-indole-3-carbaldehyde, ESI-MS analysis shows the protonated molecule [M+H]⁺ at an m/z of 146.20. arabjchem.orgajol.info Its N-prenylated derivative, 1-(3-methylbut-2-enyl)-1H-indole-3-carbaldehyde, exhibits a molecular ion peak [M]⁺ at m/z 214.20. arabjchem.org

Table 1: ESI-MS Data for this compound and Related Compounds This table is interactive. Click on the headers to sort the data.

| Compound | Molecular Formula | Ion Adduct | Observed m/z | Reference |

|---|---|---|---|---|

| 5-Bromo-1H-indole-3-carbaldehyde | C₉H₆BrNO | [M+Na]⁺ | 245.95 | arabjchem.org |

| 5-Bromo-1H-indole-3-carbaldehyde | C₉H₆BrNO | [M+Na+2]⁺ | 247.95 | arabjchem.org |

| 5-Bromo-1-(3-methylbut-2-enyl)-1H-indole-3-carbaldehyde | C₁₄H₁₄BrNO | [M]⁺ | 292.03 | arabjchem.org |

| 5-Bromo-1-(3-methylbut-2-enyl)-1H-indole-3-carbaldehyde | C₁₄H₁₄BrNO | [M+2]⁺ | 294.03 | arabjchem.org |

| 5-Bromo-1-(3-methylbut-2-enyl)-1H-indole-3-carbaldehyde | C₁₄H₁₄BrNO | [M+Na]⁺ | 314.01 | arabjchem.org |

| 5-Bromo-1-(3-methylbut-2-enyl)-1H-indole-3-carbaldehyde | C₁₄H₁₄BrNO | [M+Na+2]⁺ | 316.01 | arabjchem.org |

| 1H-Indole-3-carbaldehyde | C₉H₇NO | [M+H]⁺ | 146.20 | arabjchem.orgajol.info |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with a very high degree of accuracy, which allows for the determination of its elemental composition. This technique is indispensable for confirming the identity of newly synthesized compounds. rsc.org

For this compound, the exact mass is calculated to be 222.96328 Da. nih.gov HRMS analysis of various indole derivatives has been used to confirm their structures after synthesis. For instance, the structures of C-H arylation products of various substituted indoles, including those with bromine substituents, have been unequivocally confirmed using HRMS in conjunction with NMR spectroscopy. acs.org This underscores the power of HRMS in providing definitive structural evidence.

Table 2: HRMS Data for this compound This table is interactive. Click on the headers to sort the data.

| Compound Name | Molecular Formula | Exact Mass (Da) | Reference |

|---|

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. evitachem.com This method allows for the detailed analysis of bond lengths, bond angles, and intermolecular interactions, offering an unambiguous determination of the molecular structure.

While the specific crystal structure of this compound is not detailed in the provided search results, the utility of this technique is demonstrated through the analysis of related indole derivatives. For example, the crystal structure of 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde has been determined, revealing key structural features and intermolecular interactions. mdpi.com In a similar vein, the structure of bis(5-bromo-1H-indole-3-carbaldehyde) has been investigated, providing insights into its solid-state conformation. researchgate.net The structural analysis of these related compounds highlights the capability of X-ray crystallography to elucidate the fine details of molecular architecture in this class of compounds. Such studies often reveal important information about hydrogen bonding and π-π stacking interactions, which govern the packing of molecules in the crystal lattice.

Chromatographic Methods for Purity Assessment and Characterization (HPLC, LC-MS, UPLC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of this compound and its derivatives, as well as for their characterization. bldpharm.com

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for identifying and quantifying components in a mixture. For instance, LC-MS has been employed in the characterization of Schiff bases derived from 5-substituted indole-3-carbaldehydes, confirming the molecular weights of the synthesized compounds. derpharmachemica.com In the analysis of 6-bromo-1H-indole-2-carbaldehyde, an isomer of the title compound, an LC-MS analysis confirmed the molecular ion peak at an m/z of 224.05 ([M+H]⁺), corresponding to the molecular formula C₉H₆BrNO.

HPLC and UPLC are widely used to determine the purity of chemical compounds. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The purity of this compound is often stated by commercial suppliers, for example, at 97%, which is likely determined by such chromatographic methods. synquestlabs.comsigmaaldrich.com

Table 3: Chromatographic Data for Related Indole Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Analytical Method | Observed m/z ([M+H]⁺) | Reference |

|---|---|---|---|

| 6-Bromo-1H-indole-2-carbaldehyde | LC-MS | 224.05 | |

| Schiff base of 5-chloro-indole-3-carbaldehyde and 2-aminobenzimidazole | LC-MS | 294.74 | derpharmachemica.com |

| Schiff base of 5-nitro-indole-3-carbaldehyde and 2-aminobenzimidazole | LC-MS | 285.30 | derpharmachemica.com |

Computational and Theoretical Investigations into the Molecular Properties and Reactivity of 2 Bromo 1h Indole 3 Carbaldehyde

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are pivotal in understanding the intricacies of molecular systems. For indole (B1671886) derivatives, DFT methods, such as B3LYP with basis sets like 6-31G* or 6-311++G(d,p), are commonly used to predict molecular geometries and other properties. researchgate.net These calculations provide a theoretical framework to compare with experimental data, such as that from X-ray diffraction. For instance, in the related compound 2-(3-bromophenyl)-1H-indole-3-carbaldehyde, DFT calculations have shown a deviation of less than 2% from experimental bond lengths and angles, underscoring the reliability of these computational approaches. Discrepancies greater than this are often attributable to solvent effects or crystal packing forces not accounted for in the calculations.

Hartree-Fock (HF) methods, an ab initio approach, have also been applied to indole derivatives to analyze their geometric and vibrational properties. researchgate.net While both DFT and HF methods are powerful, DFT/B3LYP is often favored for its balance of computational cost and accuracy in predicting the properties of such molecules. researchgate.net These computational studies are foundational for the detailed analyses presented in the subsequent sections.

Conformational Analysis and Geometrical Optimizations

The geometry of 2-bromo-1H-indole-3-carbaldehyde, like other indole-3-carbaldehyde derivatives, is expected to be nearly planar. najah.edu The indole ring system itself is flat, and the carbaldehyde group tends to be coplanar with it. najah.edumdpi.com In a study of the related 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, the carbaldehyde moiety was found to be almost co-planar with the indole ring. mdpi.com

Geometrical optimization calculations using DFT can determine the most stable conformation of the molecule. For derivatives of indole-3-carbaldehyde, these calculations help in understanding the rotational barriers and the preferred orientation of substituents. mdpi.com For example, in a derivative of 5-bromo-1H-indole-3-carbaldehyde, DFT calculations at the B3LYP/6-31G(d,p) level were used to optimize the geometry of both a monomer and a dimer, which were then compared with experimental X-ray diffraction data. najah.edu

Table 1: Predicted Geometrical Properties of Indole Derivatives

| Property | Predicted Value | Method/Source |

|---|---|---|

| Water Solubility | 0.79 g/L | ALOGPS |

| logP | 2.55 | ALOGPS |

| Polar Surface Area | 32.86 Ų | ChemAxon |

| Rotatable Bond Count | 1 | ChemAxon |

| Hydrogen Bond Donor Count | 1 | ChemAxon |

This table presents predicted properties for this compound based on computational models. foodb.ca

Electronic Structure and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is crucial for explaining the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter that correlates with the molecule's stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For indole derivatives, the HOMO is typically localized over the electron-rich indole ring, while the LUMO may be distributed over the entire molecule, including the substituents. The presence of the electron-withdrawing bromine atom and the aldehyde group in this compound is expected to lower both the HOMO and LUMO energy levels and affect the HOMO-LUMO gap. In a study on salicylaldehyde (B1680747) derivatives, the HOMO-LUMO energy gaps were calculated to be in the range of 4.133–4.186 eV using the M06/6-311G(d,p) level of theory. nih.govacs.org For a derivative of 5-bromo-1H-indole-3-carbaldehyde, time-dependent DFT (TD-DFT) calculations were used to analyze the electronic transitions, correlating them with the experimental UV-Vis spectrum. najah.edu The transitions were assigned to specific molecular orbital shifts, such as HOMO→LUMO and HOMO-3→LUMO. najah.edu

Table 2: FMO Energy Parameters for a Related Indole Derivative

| Parameter | Energy (eV) |

|---|---|

| E (HOMO) | -6.21 |

| E (LUMO) | -2.05 |

| Energy Gap (ΔE) | 4.16 |

Data is illustrative for a salicylaldehyde thiosemicarbazone derivative and calculated using DFT/M06/6-311G(d,p). nih.gov

Analysis of Intermolecular Interactions and Crystal Packing Phenomena

The way molecules arrange themselves in a crystal is governed by intermolecular interactions. For indole-3-carbaldehyde derivatives, N-H···O hydrogen bonds are a dominant feature, where the indole N-H group acts as a hydrogen bond donor and the aldehyde oxygen atom acts as an acceptor. researchgate.net This interaction often leads to the formation of chains or dimeric motifs in the crystal lattice. researchgate.netiucr.org

In addition to hydrogen bonding, other interactions such as C-H···π interactions and π-π stacking play a role in the supramolecular assembly. mdpi.comresearchgate.net The presence of a bromine atom can introduce halogen bonding (Br···O or Br···N interactions), which can further influence the crystal packing. For example, while 5-methyl-1H-indole-3-carbaldehyde forms chains via N-H···O hydrogen bonds, 6-bromo analogs exhibit additional interactions involving the bromine atom. iucr.org The analysis of the crystal structure of a derivative of 5-bromo-1H-indole-3-carbaldehyde revealed that molecules are packed with three classical N-H···O hydrogen bonds and two non-classical C-H···O interactions. najah.edu Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. najah.edu

Solvent Effects on Electronic Spectra and Molecular Properties

Solvents can significantly influence the electronic properties and spectra of a molecule. Discrepancies between theoretical calculations performed in the gas phase and experimental results obtained in solution are often due to solvent effects. The polarity of the solvent can affect the energy levels of the ground and excited states of a molecule, leading to shifts in its UV-Vis absorption spectrum (solvatochromism).

For a derivative of 5-bromo-1H-indole-3-carbaldehyde, the experimental UV-Vis spectrum was recorded in chloroform (B151607), and the electronic transitions were compared with TD-DFT calculations. najah.edu The calculations showed transitions at specific wavelengths that corresponded to the experimental observations. najah.edu The choice of solvent in computational models, often using a polarizable continuum model (PCM), is crucial for accurately predicting the electronic behavior of the molecule in solution. Studies on derivatives of indole-3-carbaldehyde semicarbazone have utilized DFT calculations in both the gas phase and in solvents like acetone (B3395972) and DMSO to determine the most stable conformers. researchgate.net

Topological and Thermodynamical Property Predictions

Computational chemistry provides valuable predictions for various topological and thermodynamical properties. The topological polar surface area (TPSA) is a descriptor used to estimate the transport properties of drugs. For this compound, the TPSA is calculated to be 32.9 Ų. nih.gov Other computed properties include the molecular weight (224.05 g/mol ) and the complexity (185). nih.gov

Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can be calculated using frequency calculations in DFT. These parameters are essential for understanding the stability of different conformers and the feasibility of chemical reactions. For derivatives of indole-3-carbaldehyde semicarbazone, thermodynamic functions have been calculated to understand their physicochemical properties. researchgate.net

Table 3: Computed Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₆BrNO | PubChem nih.gov |

| Molecular Weight | 224.05 g/mol | PubChem nih.gov |

| Exact Mass | 222.96328 Da | PubChem nih.gov |

| Topological Polar Surface Area | 32.9 Ų | PubChem nih.gov |

Intrinsic Reaction Coordinate (IRC) Studies for Reaction Pathways

Intrinsic Reaction Coordinate (IRC) calculations are a powerful computational tool used to map the minimum energy path connecting a transition state to the reactants and products of a reaction. researchgate.net This method confirms that a calculated transition state structure indeed corresponds to the reaction of interest. researchgate.netresearchgate.net

Reactivity Profiles and Mechanistic Studies of 2 Bromo 1h Indole 3 Carbaldehyde

Nucleophilic and Electrophilic Transformations at the Carbaldehyde Moiety

The carbaldehyde group at the 3-position of 2-bromo-1H-indole-3-carbaldehyde is a key site for various chemical transformations. The carbonyl carbon is electrophilic and readily undergoes nucleophilic attack, while the oxygen atom can act as a nucleophile.

The aldehyde functionality can participate in a range of nucleophilic addition reactions. For instance, it can react with organometallic reagents like Grignard reagents or organolithium compounds to form secondary alcohols. It can also undergo Wittig reactions to create alkenes or participate in condensation reactions with amines to form imines or enamines.

While the primary reactivity of the carbaldehyde is nucleophilic addition to the carbonyl carbon, the indole (B1671886) ring itself possesses nucleophilic character, particularly at the C3 position. However, the presence of the electron-withdrawing carbaldehyde group at this position diminishes its nucleophilicity.

Carbon-Carbon and Carbon-Nitrogen Coupling Reactions

The bromine atom at the 2-position of the indole ring provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular frameworks.

Carbon-Carbon Coupling:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoindole with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form a new carbon-carbon bond between the indole C2 position and a variety of aryl, heteroaryl, or vinyl groups.

Heck-Mizoroki Reaction: This reaction couples the bromoindole with an alkene in the presence of a palladium catalyst and a base. nih.gov It results in the formation of a new carbon-carbon bond at the less substituted carbon of the alkene, leading to substituted indole derivatives. nih.gov

Sonogashira Coupling: This reaction couples the bromoindole with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. This is a reliable method for introducing alkynyl groups at the C2 position of the indole ring. nih.gov

Stille Coupling: This reaction involves the coupling of the bromoindole with an organotin compound in the presence of a palladium catalyst. It offers another versatile route to form carbon-carbon bonds. nih.gov

Carbon-Nitrogen Coupling:

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the bromoindole with an amine in the presence of a palladium catalyst and a base. This is a powerful tool for synthesizing N-aryl or N-heteroaryl indoles.

These coupling reactions significantly expand the synthetic utility of this compound, allowing for the introduction of diverse substituents at the C2 position.

Reductions and Oxidations of the Formyl Group

The formyl group of this compound can be readily transformed through reduction and oxidation reactions, providing access to other important functional groups.

Reduction:

The aldehyde can be reduced to a primary alcohol, (2-bromo-1H-indol-3-yl)methanol. This transformation can be achieved using various reducing agents. Common reagents for this purpose include:

Sodium borohydride (B1222165) (NaBH4): A mild and selective reducing agent that is effective for reducing aldehydes and ketones.

Lithium aluminum hydride (LiAlH4): A more powerful reducing agent that can also reduce other functional groups like esters and carboxylic acids.

Oxidation:

The aldehyde can be oxidized to a carboxylic acid, 2-bromo-1H-indole-3-carboxylic acid. This can be accomplished using a variety of oxidizing agents, such as:

Potassium permanganate (B83412) (KMnO4)

Chromium trioxide (CrO3)

Silver(I) oxide (Ag2O)

These transformations of the formyl group further enhance the synthetic versatility of this compound.

Deformylation and Decarboxylation Pathways

Under certain conditions, the formyl group can be removed from the indole ring in a process known as deformylation. ekb.eg One reported method involves the reaction of 1H-indole-3-carboxaldehyde with anthranilamide in the presence of a solid acid heterogeneous catalyst. ekb.eg The reaction proceeds through a quinazolinone intermediate, which then undergoes acid-catalyzed cleavage to yield the deformylated indole. ekb.eg

Similarly, the corresponding carboxylic acid, 2-bromo-1H-indole-3-carboxylic acid, can undergo decarboxylation, which is the removal of the carboxyl group as carbon dioxide. This process typically requires heat and can sometimes be facilitated by a catalyst. Decarboxylation of indole-3-acetic acid, a related compound, has been achieved through oxidative methods. researchgate.net

Domino and Cascade Reactions Initiated by the Bromine and Formyl Groups

The dual reactivity of this compound, stemming from the presence of both the bromine atom and the formyl group, makes it an ideal substrate for domino or cascade reactions. wikipedia.org These reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, are highly efficient in building molecular complexity. wikipedia.org

A hypothetical domino reaction could be initiated by a nucleophilic attack on the formyl group, followed by an intramolecular cyclization involving the bromine atom. For example, reaction with a suitable dinucleophile could lead to the formation of a new heterocyclic ring fused to the indole core.

Alternatively, a cascade sequence could commence with a palladium-catalyzed coupling reaction at the C2-bromo position, followed by a subsequent transformation involving the formyl group. For instance, a Suzuki coupling to introduce an ortho-functionalized aryl group could be followed by an intramolecular condensation with the formyl group to construct a polycyclic system. The strategic placement of reactive functionalities in the coupling partner can be designed to trigger these subsequent intramolecular events.

Investigation of Reaction Stereochemistry and Regioselectivity

The stereochemistry and regioselectivity of reactions involving this compound are crucial aspects that determine the structure of the final products.

Stereochemistry:

Reactions at the prochiral formyl group can lead to the formation of new stereocenters. For example, the reduction of the aldehyde with a chiral reducing agent or in the presence of a chiral catalyst can produce a specific enantiomer of the corresponding alcohol. Similarly, nucleophilic additions to the carbonyl group can be performed diastereoselectively if a chiral auxiliary is present on the nucleophile or the indole nitrogen.

Regioselectivity:

The indole ring has multiple potentially reactive sites. However, the inherent electronic properties of the indole nucleus and the directing effects of the existing substituents generally lead to high regioselectivity.

Electrophilic Aromatic Substitution: The indole ring is electron-rich and susceptible to electrophilic attack. The C3 position is the most nucleophilic site in an unsubstituted indole. However, in this compound, this position is already substituted. Further electrophilic substitution, if it occurs, would be directed to the benzene (B151609) portion of the indole ring, with the precise position influenced by the electronic effects of the bromo and formyl groups.

Cross-Coupling Reactions: As discussed earlier, the bromine atom at the C2 position provides a specific site for palladium-catalyzed cross-coupling reactions, ensuring high regioselectivity for the introduction of new substituents at this position. nih.gov

N-Functionalization vs. C-Functionalization: The indole nitrogen can also be a site for reactions such as alkylation or acylation. ekb.eg The choice of reaction conditions, particularly the base and solvent, can influence the regioselectivity between N-functionalization and reaction at other sites.

The predictable regioselectivity and the potential for stereocontrol in its reactions make this compound a valuable building block for the synthesis of complex, well-defined molecular architectures.

Biological and Biomedical Research Applications of 2 Bromo 1h Indole 3 Carbaldehyde and Its Derivatives

Mechanistic Studies of Antimicrobial Activity

Derivatives of 2-bromo-1H-indole-3-carbaldehyde have been the subject of numerous studies to elucidate their potential as antimicrobial agents. These investigations have revealed a broad spectrum of activity against both bacteria and fungi, highlighting the versatility of this chemical scaffold in combating microbial infections.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

The antibacterial properties of this compound derivatives have been evaluated against a range of pathogenic bacteria. Research has shown that these compounds can exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria.

Derivatives of indole-3-carbaldehyde have demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, certain semicarbazone derivatives of 5-bromo-1H-indole-3-carbaldehyde have shown inhibitory activity against these strains. researchgate.netdoaj.orgulima.edu.peuchile.clulima.edu.pecsic.es In some studies, the introduction of a bromine atom at the 5-position of the indole (B1671886) ring in semicarbazone derivatives resulted in significant antibacterial efficacy. researchgate.netdoaj.orgulima.edu.peuchile.clulima.edu.pecsic.es

The activity of these compounds often varies depending on the specific derivative and the bacterial strain being tested. While some derivatives show broad-spectrum activity, others are more effective against specific types of bacteria. For example, some synthesized indole derivatives have shown moderate activity against Escherichia coli, a Gram-negative bacterium. scirp.org However, in some studies, derivatives were found to be inactive against other Gram-negative bacteria like Pseudomonas aeruginosa. scirp.orgnih.gov

Furthermore, the potential of indole derivatives extends to more resilient bacteria, such as Mycobacterium tuberculosis. Pyridine-indole compounds synthesized from 5-bromo-1H-indole-3-carbaldehyde have been evaluated for their in vitro activity against M. tuberculosis H37Rv. mdpi.com This highlights the potential for developing novel antitubercular agents based on this chemical structure.

Antibacterial Activity of this compound Derivatives

| Bacterial Strain | Compound/Derivative Type | Observed Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus | 5-bromo-1H-indole-3-carbaldehyde semicarbazone | Inhibitory activity (MIC = 100 µg/mL) | researchgate.netulima.edu.peuchile.clulima.edu.pe |

| Bacillus subtilis | 5-bromo-1H-indole-3-carbaldehyde semicarbazone | Inhibitory activity (MIC = 100 µg/mL) | researchgate.netulima.edu.peuchile.clulima.edu.pe |

| Pseudomonas aeruginosa | Various 3-substituted indole derivatives | Generally inactive | scirp.org |

| Escherichia coli | Various 3-substituted indole derivatives | Moderate activity | scirp.org |

| Mycobacterium tuberculosis H37Rv | Pyridine-indole compounds from 5-bromo-1H-indole-3-carbaldehyde | Active (MIC = 2.9139 µM) | mdpi.com |

Antifungal Activity

In addition to their antibacterial effects, derivatives of this compound have demonstrated promising antifungal properties. These compounds have been tested against clinically relevant fungal pathogens, including Candida albicans and Aspergillus fumigatus.

Studies have shown that certain 3-substituted indole derivatives exhibit moderate activity against both C. albicans and A. fumigatus. scirp.org The antifungal efficacy, similar to the antibacterial activity, is dependent on the specific chemical modifications made to the parent compound. For instance, some indolylimidazole derivatives have shown potent activity against Candida albicans. researchgate.net

Antifungal Activity of this compound Derivatives

| Fungal Strain | Compound/Derivative Type | Observed Activity | Reference |

|---|---|---|---|

| Candida albicans | Various 3-substituted indole derivatives | Moderate activity | scirp.org |

| Candida albicans | Indolylimidazole derivatives | Potent activity | researchgate.net |

| Aspergillus fumigatus | Various 3-substituted indole derivatives | Moderate activity | scirp.org |

Investigations into Anticancer Mechanisms and Potential Therapeutic Targets

The anticancer potential of this compound and its derivatives is an active area of research. ontosight.ai These compounds have been shown to induce cytotoxicity in various human cancer cell lines, suggesting their potential as therapeutic agents. The National Cancer Institute (NCI) has included this compound in its NCI60 panel, a screen of 60 human cancer cell lines, to evaluate its anticancer properties. ontosight.ai

The mechanisms underlying the anticancer activity of these compounds are multifaceted. Studies on related bromoindole derivatives have pointed towards the induction of apoptosis and anti-proliferative effects in cancer cells. For example, certain isatin/indole conjugates have been shown to affect mitochondria-related anti-apoptotic proteins like Bcl-2 and Bcl-xL in colorectal cancer cells. nih.gov While the precise role of this compound in Indoleamine 2,3-dioxygenase (IDO) inhibition is not extensively detailed in the provided search results, IDO is a known therapeutic target in oncology, and indole derivatives are a class of compounds often investigated for IDO inhibitory activity.

Antiviral Efficacy and Mode of Action

Indole derivatives have long been recognized for their antiviral properties. Research has specifically pointed to the potential of bromo-substituted indole compounds in combating viral infections. Certain indole derivatives have demonstrated inhibitory activity against influenza A virus and Coxsackie B4 virus. smolecule.com

The antiviral mechanism of these compounds can be complex. For influenza A, some indole derivatives are thought to inhibit the fusion of the virus with the endosome membranes, a critical step in the viral infection cycle. nih.gov This is achieved by stabilizing the hemagglutinin (HA) protein, preventing the low pH-induced conformational changes necessary for membrane fusion. While the specific mode of action for this compound against influenza A and Coxsackie B4 virus requires further detailed investigation, the existing data on related compounds provides a strong rationale for its exploration as an antiviral agent. smolecule.com

Structure-Activity Relationship (SAR) Studies for Optimized Biological Response

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for the design of more potent and selective therapeutic agents. Structure-activity relationship (SAR) studies on this compound and its derivatives have provided valuable insights into how different functional groups and their positions on the indole ring influence their biological effects.

Impact of Halogenation (Bromination) on Biological Activity

The presence and position of a halogen atom, particularly bromine, on the indole ring have been shown to significantly impact the biological activity of indole-3-carbaldehyde derivatives. mdpi.com Studies have demonstrated that bromination can enhance the cytotoxic and antimicrobial properties of these compounds. oup.comontosight.ai

For instance, a comparative study on the effects of bromoindole carbaldehydes on sea urchin embryo cell division revealed that bromination increased the cytotoxicity of the parent compound. oup.com The position of the bromine atom was also found to be critical, with bromination at the C2 position leading to a marked increase in activity. oup.com Similarly, research on the quorum sensing-inhibiting properties of indole-3-carboxaldehydes showed that bromination significantly increased their potency. mdpi.comgrafiati.com This enhancement in activity could be attributed to several factors, including improved cell membrane penetration, reduced metabolic degradation, or increased affinity for the target receptor. mdpi.com These findings underscore the importance of halogenation as a strategy for optimizing the biological response of indole-based compounds.

Effects of N-Substitution on Biological Efficacy

The substitution of atoms or groups on the indole nitrogen (N-1 position) has been shown to significantly modulate the biological efficacy of bromoindole carbaldehydes. Research comparing N-methylated derivatives to their N-H counterparts has provided clear insights into structure-activity relationships.

In studies examining the cytotoxicity of brominated indole-3-carbaldehydes, N-methylation was found to markedly decrease the compound's cytotoxic effects. oup.comnih.gov A comparative analysis of various brominated and N-methylated derivatives for their impact on sea urchin egg cell division revealed this trend. Specifically, while bromination, particularly at the C-2 position, increased cytotoxicity, the subsequent addition of a methyl group to the indole nitrogen (N-methylation) significantly reduced this activity in 2-bromoindole derivatives. oup.comnih.gov

This suggests that the presence of a hydrogen atom at the N-1 position may be crucial for the potent biological activities observed in certain bromoindole carbaldehydes. The reduction in cytotoxicity upon N-methylation indicates that the N-H bond could be involved in key interactions with biological targets, and its replacement with an N-CH₃ group alters these interactions, thereby diminishing the compound's efficacy. oup.com

Influence on Cellular Processes and Cell Cycle Regulation

Bromo-indole-3-carbaldehyde derivatives have been identified as potent inhibitors of cell division, exerting their effects by disrupting fundamental cellular processes and halting the cell cycle. oup.comnih.gov Detailed investigations using sea urchin embryos have illuminated the specific mechanisms by which these compounds interfere with mitosis.

The derivative 2,5,6-tribromoindole-3-carbaldehyde has been a focus of such studies. Research demonstrated that this compound effectively inhibits the first mitotic cycle in a concentration-dependent manner. oup.comnih.gov Its mode of action involves arresting the embryogenesis at the onset of mitosis. While the migration and fusion of pronuclei are permitted to occur, the subsequent critical steps of cell division are blocked. oup.comnih.gov

Specifically, 2,5,6-tribromoindole-3-carbaldehyde was found to prevent:

Chromatin Condensation: The process of DNA compacting into visible chromosomes is inhibited. oup.comnih.gov

Nuclear Envelope Breakdown: The disassembly of the nuclear membrane, a prerequisite for mitosis, is blocked. oup.comnih.gov

Spindle Assembly: The formation of the bipolar mitotic spindle, which is essential for segregating chromosomes, is prevented. oup.comnih.gov

This cascade of disruptions ultimately leads to a complete halt in cell division. It is postulated that this phenotype is a consequence of the strong inhibition of both DNA replication and protein synthesis. oup.comnih.gov

Research into Antioxidant Properties and Mechanisms

The indole nucleus is recognized for its antioxidant capabilities, and various derivatives of indole-3-carbaldehyde have been synthesized and evaluated for these properties. The primary mechanism of action is believed to be through free radical scavenging, which involves the donation of a hydrogen atom from the indole nitrogen (N-H group). researchgate.net The stability of the resulting indolyl radical is a key factor in this antioxidant activity. researchgate.net

Studies on different series of indole-3-carboxaldehyde (B46971) derivatives have demonstrated their potential in various antioxidant assays, including:

DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay derpharmachemica.comijpsjournal.com

Inhibition of microsomal lipid peroxidation derpharmachemica.com

For instance, a series of novel indole-3-carboxaldehyde derivatives conjugated with different aryl amines showed varying degrees of antioxidant activity, with some compounds displaying superior or comparable activity to the standard antioxidant butylated hydroxy anisole (B1667542) (BHA). derpharmachemica.com Similarly, Schiff bases of indole-3-carboxaldehyde have been synthesized and shown to possess significant antioxidant potential, with some derivatives exhibiting more activity than ascorbic acid. ijpsjournal.com The presence of an unsubstituted indole nitrogen atom is considered mandatory for the observed antioxidant activity. researchgate.net While much of the research focuses on the broader class of indole-3-carboxaldehydes, the foundational structure of this compound suggests it shares this antioxidant potential.

Other Reported Biological Activities

Beyond the effects on cell cycle and antioxidant capacity, research has identified a wide spectrum of other biological activities for this compound and its related indole derivatives. The versatility of the indole scaffold makes it a privileged structure in medicinal chemistry.

| Biological Activity | Findings and Examples | Citations |

|---|---|---|

| Anti-inflammatory | Derivatives of this compound have been synthesized and evaluated for anti-inflammatory properties. For example, 2-aryl-3-isoxazolinyl-indole derivatives starting from this compound showed anti-inflammatory activity in vivo. Other indole derivatives are also noted for their potential as anti-inflammatory agents. | iosrjournals.orgevitachem.com |

| Anti-HIV | Indole derivatives are recognized as a promising class of HIV-1 inhibitors. A series of indole-3-carbaldehydes with N-sulfonyl phenyl or N-phenacyl groups were synthesized and showed significant inhibition of HIV-1 integrase. One compound, in particular, was identified as a potential starting point for developing dual inhibitors of HIV integrase and reverse transcriptase. | indiandrugsonline.orgnih.gov |

| Anthelmintic | 1H-Indole-3-carboxaldehyde is a precursor for compounds with anthelmintic activity, such as chondriamide C. Schiff base derivatives of indole-2-carbaldehyde have also demonstrated significant anthelmintic effects against various worms. | ajchem-b.comajchem-b.comekb.eg |

| Monoamine Oxidase (MAO) Inhibition | The indole structure is a key component in compounds that inhibit monoamine oxidases, enzymes linked to neurological diseases. Derivatives of indole-3-carbaldehyde have been synthesized as inhibitors of MAO-A and MAO-B. | ekb.egacs.orgnih.govjst.go.jp |

| DNA Replication/Transcription Inhibition | Bromoindole carbaldehydes have been shown to inhibit DNA replication. 1H-Indole-3-carboxaldehyde is also a precursor to natural products like cryptosanguinolentine, which inhibits DNA replication and transcription. | oup.comnih.govekb.eg |

| Plant Growth Enhancement | This compound has been identified as a plant growth enhancer for rice. The indole core is central to plant growth regulators like indole-3-acetic acid. | contaminantdb.canih.gov |

| Antimalarial (Anti-plasmodial) | 1H-Indole-3-carboxaldehyde serves as a starting material for the synthesis of compounds with anti-plasmodial activity, such as isocryptolepine. | ekb.eg |

| Muscle Relaxant | The indole-3-carbaldehyde structure is a building block for muscle relaxant compounds like α,β-cyclopiazonic acid. | ekb.eg |

| Anticancer/Cytotoxic | The compound has been referenced in the context of the NCI60 panel for screening potential anticancer drugs. Its derivatives have shown cytotoxic activity against various cancer cell lines. | ontosight.aiajol.info |

| Antibacterial | Derivatives such as 2-(1H-indol-3-yl)quinazolin-4(3H)-ones, synthesized from indole-3-carbaldehydes, have shown activity against bacteria like methicillin-resistant Staphylococcus aureus (MRSA). | nih.gov |

Role in Heterocyclic Synthesis and Complex Molecular Scaffold Construction

Precursor in the Design and Synthesis of Diverse Heterocyclic Systems

The inherent reactivity of 2-bromo-1H-indole-3-carbaldehyde makes it a cornerstone in the synthesis of a multitude of heterocyclic compounds. The aldehyde functionality serves as a versatile handle for constructing new rings, primarily through condensation reactions, while the C2-bromine atom is primed for substitution or participation in metal-catalyzed cross-coupling reactions.

The aldehyde group can readily react with various nucleophiles to form Schiff bases or undergo Knoevenagel-type condensations, leading to a wide array of substituted indoles. For instance, its derivatives are employed in multicomponent reactions, which efficiently generate molecular complexity in a single step. The bromine atom at the 2-position significantly influences the molecule's reactivity, and its substitution provides a pathway to introduce further diversity, leading to the synthesis of complex pharmaceuticals and biologically relevant scaffolds.

Below is a table summarizing selected reactions where indole-3-carbaldehyde derivatives act as precursors to heterocyclic systems.

| Starting Material (Derivative) | Reagent(s) | Product Type | Ref. |

| 1H-indole-3-carboxaldehyde | Anthranilamide, p-TSA | 2-(1H-indol-3-yl)quinazolin-4(3H)-one | nih.gov |

| 2-(4-Bromophenyl)-1H-indole-3-carbaldehyde | Hydrazine hydrate | 1-[2-(4-Bromophenyl)-1H-indol-3-ylmethylene]hydrazine | scirp.org |

| 2-(4-Bromophenyl)-1H-indole-3-carbaldehyde | Thiosemicarbazide | 1-[2-(4-Bromophenyl)-1H-indol-3-ylmethylene]thiosemicarbazide | scirp.org |

| 2-(4-Bromophenyl)-1H-indole-3-carbaldehyde | Rhodanine-3-acetic acid | [5-(1H-indol-3-ylmethylene)-1,3-thiazolidin-3-yl]acetic acid derivative | scirp.org |

Applications in the Construction of Indole-Fused Polycyclic Structures

One of the most powerful applications of this compound is in the synthesis of indole-fused polycyclic structures. These complex scaffolds are present in numerous biologically active alkaloids and pharmaceutical agents. The presence of the bromine atom is crucial for modern synthetic strategies, particularly those involving palladium-catalyzed intramolecular cyclizations.

A notable example is the synthesis of annulated γ-carbolines. In a key transformation, N-substituted 2-bromo-1H-indole-3-carbaldehydes, which have an alkyne-containing tether on the indole (B1671886) nitrogen, are first converted into their corresponding tert-butylimines. These intermediates then undergo a palladium-catalyzed intramolecular iminoannulation, which results in the formation of various γ-carboline derivatives with an additional ring fused across the C4 and C5 positions of the original indole core. acs.orgacs.orgnih.gov This method provides an efficient route to polycyclic systems that would be challenging to assemble otherwise.

The following table details the synthesis of various fused polycyclic structures originating from this compound derivatives.

| Starting Material | Catalyst/Reagents | Product | Yield | Ref. |

| N-(4-pentynyl)-2-bromo-1H-indole-3-carbaldehyde tert-butylimine | 5 mol % Pd(OAc)₂, 10 mol % PPh₃, 2 equiv K₂CO₃ | 9-butyl-5,6-dihydro-11H-indolo[3,2-c]quinoline | 97% | acs.org |

| N-(5-hexynyl)-2-bromo-1H-indole-3-carbaldehyde tert-butylimine | 5 mol % Pd(OAc)₂, 10 mol % PPh₃, 2 equiv K₂CO₃ | 10-butyl-6,7-dihydro-5H-azepino[4,3,2-cd]indole | 98% | acs.org |

| N-(2-(phenylethynyl)benzyl)-2-bromo-1H-indole-3-carbaldehyde tert-butylimine | 5 mol % Pd(OAc)₂, 10 mol % PPh₃, 2 equiv K₂CO₃ | 5-butyl-6-phenyl-5,12-dihydroindolo[3,2-c] acs.orgbenzazocine | 85% | acs.org |

Building Block for Natural Product Synthesis and Analogs

The structural motif of bromo-indole aldehydes is found in various marine natural products, highlighting their biological relevance. nih.govmdpi.com Consequently, compounds like this compound are valuable starting materials for the total synthesis of natural products and the creation of their synthetic analogs for structure-activity relationship studies.

A prominent example is the synthesis of the marine alkaloid Barettin and its analogs. Barettin, isolated from the sponge Geodia barretti, exhibits potent antifouling and antioxidant properties. diva-portal.orgresearchgate.net The total synthesis of Barettin has been achieved using 6-bromoindole-3-carboxaldehyde (B99375) as a key building block. researchgate.net The aldehyde undergoes a Horner-Wadsworth-Emmons reaction to install the dehydro-amino acid side chain, which is a crucial step in assembling the final cyclic dipeptide structure. ki.senih.gov

Furthermore, various analogs of Barettin have been synthesized to explore how structural modifications affect biological activity. For these syntheses, bromoindole aldehydes, including isomers like 5-bromo- and 7-bromoindole-3-carbaldehyde, are reacted with hydantoin (B18101) or piperazine-2,5-dione cores to create novel heterocyclic structures inspired by the Barettin scaffold. uit.no This demonstrates the utility of bromo-indole-aldehydes as versatile platforms for developing new bioactive compounds based on a natural product template.

| Precursor | Reaction Type | Target Molecule/Analog | Ref. |

| 6-bromoindole-3-carboxaldehyde | Horner-Wadsworth-Emmons reaction | Barettin | researchgate.net |

| 6-bromo-1H-indole-3-carbaldehyde | Aldol Condensation | (Z)-3-[(6-bromo-1H-indol-3-yl)methylene]piperazine-2,5-dione (Barettin Analog) | uit.no |

| 5-bromo-1H-indole-3-carbaldehyde | Knoevenagel Condensation | (Z)-5-((5-bromo-1H-indol-3-yl)methylene)imidazolidine-2,4-dione (Barettin Analog) | uit.no |

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes

One promising avenue is the application of green chemistry principles . This includes the use of environmentally benign solvents, catalysts, and energy sources. For instance, microwave-assisted organic synthesis has shown potential for accelerating reaction times and improving yields in the synthesis of indole (B1671886) derivatives. uni-konstanz.de The development of one-pot multicomponent reactions (MCRs) is another key area of interest. smolecule.com MCRs offer a streamlined approach to complex molecule synthesis by combining multiple reaction steps into a single operation, thereby reducing solvent usage and purification steps.

Furthermore, research into novel catalytic systems, such as biocatalysis and nanocatalysis, could provide highly selective and efficient routes to 2-bromo-1H-indole-3-carbaldehyde and its derivatives. The exploration of flow chemistry techniques also presents an opportunity for the safe, scalable, and continuous production of this important intermediate.

Advanced Computational Modeling for Predictive Biology and Drug Design

The integration of advanced computational modeling is poised to revolutionize the discovery and development of this compound-based therapeutics. In silico methods, such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, can provide valuable insights into the compound's biological activity and guide the design of new, more potent derivatives.

Computational approaches can be employed to:

Predict Biological Targets: By screening this compound against virtual libraries of biological macromolecules, researchers can identify potential protein targets and elucidate its mechanism of action.

Optimize Lead Compounds: Computational models can predict how modifications to the this compound scaffold will affect its binding affinity, selectivity, and pharmacokinetic properties. This allows for the rational design of analogues with improved therapeutic profiles.

Elucidate Structure-Activity Relationships: By analyzing the interactions between a series of this compound derivatives and their biological targets, researchers can build robust QSAR models that correlate specific structural features with biological activity.

A study on similar indole derivatives has already demonstrated the utility of computational design in creating novel tubulin inhibitors for anticancer applications. The application of these advanced computational tools to the this compound scaffold holds immense promise for accelerating the drug discovery process.

Exploration of New Biological Targets and Therapeutic Applications